2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with cyclopropyl, methyl, and pyrido[3,4-d]pyrimidin-4-yl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the coupling of the pyrido[3,4-d]pyrimidin-4-yl moiety with the piperazine ring.
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl and methyl groups are introduced via alkylation reactions using cyclopropyl halides and methyl iodide, respectively.
Coupling Reaction: The pyrido[3,4-d]pyrimidin-4-yl group is coupled with the piperazine ring using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins.
Medicine: Investigated as a potential therapeutic agent, especially as a kinase inhibitor for cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Quinazoline: Widely studied for its kinase inhibitory activity.
Uniqueness
2-Cyclopropyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases compared to other similar compounds .
Properties
Molecular Formula |
C19H21N7 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H21N7/c1-13-10-17(24-18(23-13)14-2-3-14)25-6-8-26(9-7-25)19-15-4-5-20-11-16(15)21-12-22-19/h4-5,10-12,14H,2-3,6-9H2,1H3 |
InChI Key |
ZMYOCJKTJDWYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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